ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
This compound is a 1,2,4-triazole derivative featuring a 2,5-dimethoxyphenyl group at the 4-position of the triazole ring, a thiophen-2-ylformamido methyl substituent at the 5-position, and a sulfanyl acetamido benzoate ester moiety. The ester group enhances lipophilicity, which may improve membrane permeability, while the thiophene and dimethoxyphenyl groups contribute to π-π stacking and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O6S2/c1-4-38-26(35)17-7-9-18(10-8-17)29-24(33)16-40-27-31-30-23(15-28-25(34)22-6-5-13-39-22)32(27)20-14-19(36-2)11-12-21(20)37-3/h5-14H,4,15-16H2,1-3H3,(H,28,34)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBUYEIFDCVABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-{[4-(2,5-dimethoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound featuring a triazole ring, which has been recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's molecular formula is , with significant structural features including:
- A triazole ring , known for its antifungal and antibacterial properties.
- A thiophene moiety , which contributes to its pharmacological activity.
- Dimethoxyphenyl and benzoate groups that enhance its bioactivity.
Biological Activity Overview
Research indicates that compounds with triazole structures exhibit a range of biological activities, including:
-
Antifungal Activity :
- Triazole derivatives are widely studied for their antifungal properties. The presence of the triazole ring in this compound suggests potential effectiveness against fungal infections by inhibiting ergosterol synthesis in fungal cell membranes.
-
Antibacterial Activity :
- Similar to antifungal properties, triazoles have shown promise as antibacterial agents. Studies have indicated that modifications in the triazole structure can enhance activity against various bacterial strains.
-
Anti-inflammatory Effects :
- Compounds containing thiophene and triazole rings have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Structure-Activity Relationship (SAR)
The biological activity of this compound can be better understood through SAR studies:
| Structural Feature | Activity | Reference |
|---|---|---|
| Triazole ring | Antifungal and Antibacterial | |
| Thiophene moiety | Anti-inflammatory | |
| Dimethoxyphenyl | Enhances lipophilicity and bioavailability |
Case Study 1: Antifungal Efficacy
In a study evaluating various triazole derivatives, it was found that compounds similar to ethyl 4-(2-{...}) showed significant antifungal activity against Candida albicans and Aspergillus fumigatus. The mechanism involved the disruption of fungal cell membrane integrity.
Case Study 2: Antibacterial Activity
Another investigation assessed the antibacterial properties of thiophene-substituted triazoles against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Heterocyclic Moieties : Replacing thiophen-2-yl with furan-2-yl (as in ) reduces sulfur-mediated hydrophobic interactions but retains planar aromaticity, which correlates with anti-exudative activity .
- Ester vs. Carboxylate : The ethyl benzoate ester in the target compound likely offers better bioavailability than carboxylate salts (e.g., ) but may require metabolic activation .
Insights :
Anti-Exudative and Anti-Inflammatory Activity
Antiviral Activity
- Triazole-Benzopyranone Derivatives: Showed moderate inhibition of cucumber mosaic virus (500 mg/L), suggesting the target compound’s dimethoxyphenyl group could improve antiviral potency through enhanced DNA intercalation .
Enzyme Interaction Studies
- Sodium Carboxylate Analogues : Demonstrated stronger binding energies (−9.2 kcal/mol) to inflammatory enzymes than reference compounds, highlighting the role of ionic interactions .
Q & A
Basic: What synthetic methodologies are recommended for constructing the 1,2,4-triazole core in this compound?
Answer:
The 1,2,4-triazole scaffold can be synthesized via cyclocondensation of thiosemicarbazides or through reactions involving hydrazine derivatives. For example:
- Step 1: React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst (4–6 hours). Post-reaction, solvent removal under reduced pressure yields the triazole intermediate .
- Step 2: Introduce the thiophen-2-ylformamido group via nucleophilic substitution or amide coupling. Ethanol or DMF are common solvents, with coupling agents like EDC/HOBt for amide bond formation .
Basic: How can researchers confirm the structural integrity of this compound after synthesis?
Answer:
Use a combination of spectral and chromatographic techniques:
- 1H/13C NMR: Verify substituent integration (e.g., aromatic protons from 2,5-dimethoxyphenyl at δ 6.7–7.2 ppm, thiophene protons at δ 7.3–7.5 ppm) .
- LC-MS/HPLC: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ calculated for C₂₅H₂₄N₅O₆S₂: ~586.1 Da) .
- FT-IR: Confirm key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H bend at ~3300 cm⁻¹ for the acetamido group) .
Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?
Answer:
Prioritize in vitro assays based on structural analogs:
- Anti-inflammatory: Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages (IC₅₀ comparison to diclofenac sodium at 8 mg/kg) .
- Antimicrobial: Test against Gram-positive/negative strains (MIC via broth microdilution; thiophene and triazole moieties suggest potential activity) .
- Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
Systematically modify substituents and evaluate effects:
Advanced: What computational strategies validate interactions between this compound and biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to COX-2 (PDB: 5KIR) or bacterial enzymes. Key interactions: H-bonding between the acetamido group and Arg120, π-π stacking of thiophene with Tyr355 .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .
- ADMET Prediction: SwissADME or pkCSM to optimize bioavailability (e.g., reduce logP from ~3.5 to <3 for better absorption) .
Advanced: How to resolve contradictions in biological data across studies?
Answer:
Case example: Discrepancies in anti-inflammatory IC₅₀ values may arise from assay conditions.
- Step 1: Standardize protocols (e.g., cell line, LPS concentration, incubation time).
- Step 2: Validate via orthogonal assays (e.g., ELISA for cytokine release vs. NF-κB luciferase reporter) .
- Step 3: Cross-reference with structural analogs (e.g., triazole-thiophene hybrids with confirmed COX-2 inhibition) .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
Answer:
- Enzyme Inhibition: Measure direct inhibition of COX-2 or 5-LOX using fluorometric assays (e.g., Cayman Chemical kits) .
- ROS Scavenging: Use DCFH-DA probe in oxidative stress models (e.g., H₂O₂-treated RAW 264.7 cells) .
- Gene Expression: Perform RNA-seq or qPCR to identify downstream targets (e.g., NLRP3 inflammasome suppression) .
Advanced: How to design derivatives with improved metabolic stability?
Answer:
- Ester → Amide: Replace ethyl benzoate with benzamide to resist esterase hydrolysis .
- Deuteriation: Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life .
- Prodrug Strategy: Mask the carboxylic acid (if hydrolyzed) as a tert-butyl ester for enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
